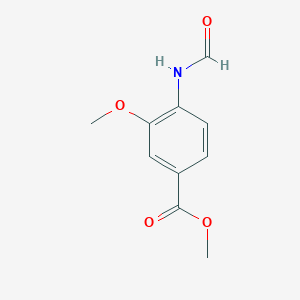

4-甲酰胺基-3-甲氧基苯甲酸甲酯

描述

Methyl 4-formamido-3-methoxybenzoate is a chemical compound that is structurally related to various benzoate esters, which are often used in pharmaceuticals, cosmetics, and as intermediates in organic synthesis. While the specific compound is not directly mentioned in the provided papers, its structure can be inferred to contain a methoxy group and a formamido substituent on a benzoate ester framework.

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions, as seen in the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, which was prepared from methyl 4-bromobenzoate and iso-vanilline . Similarly, the synthesis of methyl 4-formamido-3-methoxybenzoate would likely involve a condensation step, possibly starting from a methoxybenzoate precursor and introducing the formamido group through a suitable amine source and condensing agents.

Molecular Structure Analysis

The molecular structure of related benzoate esters has been determined using X-ray crystallography, as demonstrated for the methyl ester of 3-formyl-4,6-dihydroxy-5-isopropyl-2-methylbenzoic acid . For methyl 4-formamido-3-methoxybenzoate, one could expect similar planarity and potential for intramolecular hydrogen bonding, which would influence its crystal packing and stability.

Chemical Reactions Analysis

Benzoate esters can undergo various substitution reactions, as seen with 4-methoxybenzo[b]thiophene, which underwent bromination, nitration, Vilsmeier–Haack formylation, and Friedel–Crafts acetylation . Methyl 4-formamido-3-methoxybenzoate could potentially participate in similar reactions, with the formamido group influencing the reactivity and directing further substitution.

Physical and Chemical Properties Analysis

The physical properties of benzoate esters, such as melting points and crystal structures, can vary significantly with different substituents, as shown by the polymorphs of methyl paraben . The chemical properties, including reactivity and stability, are influenced by the electronic structure, which can be analyzed through computational methods like Density Functional Theory (DFT) . The thermochemical properties, such as enthalpies of formation and combustion, can be determined experimentally and computationally, providing insight into the stability and potential energy content of the compound .

科学研究应用

改进的合成方法

4-甲酰胺基-3-甲氧基苯甲酸甲酯一直是改进合成方法研究的主题。例如,村上等人 (1971) 描述了美托氯普胺的一种新的工业合成方法,该方法利用了 4-氨基-2-甲氧基苯甲酸甲酯。这种合成涉及甲基化、氯化和缩合等几个步骤,展示了该化合物在复杂化学合成中的作用 (村上、犬养、幸田和中野,1971)。

生物活性和衍生物的合成

Badne、Swamy、Bhosale 和 Kuberkar (2011) 的研究重点是合成新型甲氧基苯甲酸酯化合物的衍生物及其抗菌活性。这项研究强调了 4-甲酰胺基-3-甲氧基苯甲酸甲酯衍生物在开发新的抗菌剂方面的潜力 (Badne、Swamy、Bhosale 和 Kuberkar,2011)。

在有机合成中的应用

该化合物在各种有机合成中都有应用。Popovski、Mladenovska 和 Panovska (2010) 详细介绍了使用 4-甲氧基苯甲酸甲酯合成 (苯甲酰氨基)甲基 4-[(苯甲酰氨基)甲氧基]苯甲酸酯。这突出了该化合物在形成复杂有机分子中的作用 (Popovski、Mladenovska 和 Panovska,2010)。

热化学性质

弗洛雷斯等人 (2019) 研究了甲氧基苯甲酸甲酯的结构和热化学性质,包括 4-甲氧基衍生物。这项研究对于理解这些化合物的物理特性至关重要,这对于它们在各个领域的应用非常重要 (弗洛雷斯等人,2019)。

酶相互作用

伯恩哈特、埃尔丁、施陶丁格和乌尔里希 (1973) 研究了酶与甲氧基苯甲酸酯化合物的相互作用。他们发现了特定的脱甲基和羟基化活性,提供了对涉及此类化合物的生化途径的见解 (伯恩哈特、埃尔丁、施陶丁格和乌尔里希,1973)。

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

属性

IUPAC Name |

methyl 4-formamido-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-7(10(13)15-2)3-4-8(9)11-6-12/h3-6H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBCVHNFCUTULQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)OC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630444 | |

| Record name | Methyl 4-formamido-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formamido-3-methoxybenzoate | |

CAS RN |

700834-18-0 | |

| Record name | Methyl 4-formamido-3-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

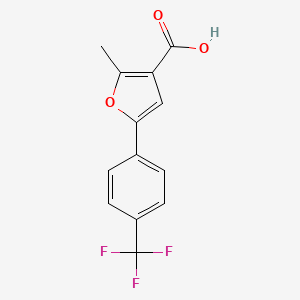

![[2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-yl]-methanol](/img/structure/B1322866.png)

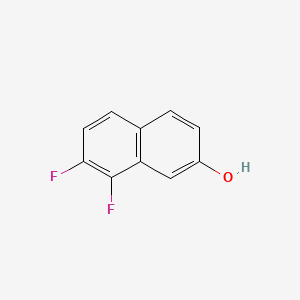

![Benzo[d][1,2,3]thiadiazol-6-amine](/img/structure/B1322888.png)